molecular formula C17H18N4O B6460268 4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile CAS No. 2549030-87-5

4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile

Cat. No. B6460268
CAS RN: 2549030-87-5
M. Wt: 294.35 g/mol
InChI Key: ZBAITFAYNYGTJD-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile (DMPP) is a nitrogen-containing heterocyclic compound that has been studied for its potential applications in medicinal chemistry. It is a relatively new compound, and its properties and potential uses are still being explored.

Scientific Research Applications

4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile has been studied for its potential applications in medicinal chemistry. It has been used as a building block for the synthesis of novel molecules with potential therapeutic applications. It has also been used to study the properties of other compounds and to develop new drug delivery systems.

Mechanism of Action

The exact mechanism of action of 4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile is still being studied. However, it is believed to act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor. It is also believed to interact with other receptors, such as the muscarinic acetylcholine receptor, and to modulate the activity of certain enzymes, such as monoamine oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile are still being studied. However, it has been shown to have a variety of effects on the body, including the modulation of neurotransmitter levels, the modulation of the immune system, and the modulation of inflammation. It has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The use of 4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile in lab experiments has several advantages. It is a relatively easy compound to synthesize, and it is relatively stable and non-toxic. It is also relatively inexpensive and readily available. However, it is important to note that it has not been extensively studied and its effects on humans are still unknown.

Future Directions

The potential future directions for 4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile are numerous. It could be used to develop new drug delivery systems and to study the properties of other compounds. It could also be used to study the effects of other compounds on the body, to develop new therapeutic agents, and to study the effects of drugs on the body. Additionally, it could be used to study the effects of environmental toxins on the body and to develop new methods of detoxification.

Synthesis Methods

4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile can be synthesized through a two-step process. The first step involves the formation of a 2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile intermediate by reacting 3-chloropyridine-2-carboxylic acid with 1-azetidinone in the presence of a base. The second step involves the methylation of the intermediate with dimethyl sulfate to form 4,6-dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile.

properties

IUPAC Name

4,6-dimethyl-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-12-6-13(2)20-17(16(12)7-18)21-9-14(10-21)11-22-15-4-3-5-19-8-15/h3-6,8,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAITFAYNYGTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CC(C2)COC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile

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